[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine
Description
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
[(3R)-1-methylsulfonylpiperidin-3-yl]methanamine |
InChI |
InChI=1S/C7H16N2O2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1 |
InChI Key |
LBPIQDBVEKSDQZ-SSDOTTSWSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@@H](C1)CN |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share the piperidin-3-yl methanamine core but differ in substituents at the 1-position or additional functional groups:
Key Differences in Physicochemical Properties
- Methanesulfonyl vs.
- Benzyl vs. Methanesulfonyl : Benzyl groups introduce lipophilicity, favoring blood-brain barrier penetration, whereas methanesulfonyl groups enhance metabolic stability .
- Chlorophenyl Addition : The 3-chlorophenyl substituent in [2-(3-chlorophenyl)-1-methylpiperidin-3-yl]methanamine adds steric bulk and electron-withdrawing effects, which may modulate receptor binding affinity .
Stereochemical Considerations
The (3R)-configuration is conserved in several analogs (e.g., [(3R)-1-methylpiperidin-3-yl]methanamine dihydrochloride), underscoring its role in maintaining biological activity. Enantiomeric impurities in such compounds can drastically alter pharmacokinetics or toxicity profiles .
Research Findings and Limitations
- Synthesis Challenges : Methanesulfonyl-containing piperidines require careful sulfonylation conditions to avoid racemization. describes a benzyl-protected intermediate synthesized via reductive amination, which could be adapted for methanesulfonyl derivatives .
- Safety Data : While safety data for this compound are unavailable, related compounds like (1-methylpiperidin-3-yl)methanamine (CAS 14613-37-7) are classified as irritants, necessitating handling precautions .
Biological Activity
[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available literature.
Chemical Structure and Synthesis
The compound features a piperidine ring, which is known for its broad range of biological activities. The methanesulfonyl group enhances its pharmacological properties, making it a subject of various studies targeting antibacterial, anticancer, and enzyme inhibitory activities. The synthesis typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions to yield the desired product.
1. Antibacterial Activity
Recent studies have demonstrated that compounds containing the piperidine nucleus exhibit significant antibacterial properties. For instance, derivatives related to this compound showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the low to mid-single digit microgram range, indicating potent antibacterial effects.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 7l | Salmonella typhi | 8 |
| 7m | Bacillus subtilis | 16 |
| 7n | Staphylococcus aureus | 4 |
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.
- Acetylcholinesterase Inhibition : Compounds derived from this structure exhibited strong inhibitory activity against AChE, which is vital for the management of neurodegenerative diseases .
- Urease Inhibition : The inhibition of urease by these compounds suggests potential applications in treating infections caused by urease-producing bacteria .
3. Anticancer Activity
Research indicates that derivatives of this compound possess anticancer properties. Specifically, studies have shown that these compounds can induce apoptosis in cancer cell lines such as HeLa and A549, suggesting their potential as chemotherapeutic agents .
Case Studies
Case Study 1: Antibacterial Efficacy Against MRSA
A study conducted on the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA) revealed significant antibacterial activity. The compound demonstrated an MIC of 4 µg/mL, showcasing its potential as a treatment option for resistant bacterial infections .
Case Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, this compound was found to inhibit AChE with an IC50 value of 12 µM. This finding positions the compound as a candidate for further development in neuropharmacology .
Q & A
Q. What are the reliable synthetic routes for [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine, and how can its stereochemistry be controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. A key step is the introduction of the methanesulfonyl group via sulfonylation under anhydrous conditions (e.g., using methanesulfonyl chloride in dichloromethane with a base like triethylamine). Stereochemical control at the 3R position is achieved through chiral resolution or asymmetric catalysis. For example, enantioselective hydrogenation or enzymatic resolution may be employed . Post-synthesis, chiral HPLC or polarimetry is recommended to confirm enantiomeric purity .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : A combination of NMR spectroscopy (¹H, ¹³C, and DEPT for structural elucidation), FTIR (to confirm functional groups like sulfonyl and amine), and mass spectrometry (HRMS for molecular ion validation) is critical. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable. Purity assessment via HPLC with a chiral column ensures no racemization during synthesis .
| Technique | Purpose | Key Data |
|---|---|---|
| ¹H NMR | Confirm hydrogen environment | δ 2.8–3.2 (methanesulfonyl protons) |
| Chiral HPLC | Enantiomeric excess (ee) validation | Retention time alignment with standards |
Intermediate Questions
Q. How can researchers optimize reaction conditions to improve yield in the sulfonylation step?
- Methodological Answer : Optimization involves screening solvents (e.g., DCM vs. THF), temperature (0–25°C), and stoichiometry (1.2–1.5 equivalents of methanesulfonyl chloride). Catalytic DMAP may accelerate the reaction. Kinetic monitoring via TLC or in-situ IR helps identify side products (e.g., over-sulfonylation). Post-reaction, quenching with ice-water and extraction with ethyl acetate minimizes impurities .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is hygroscopic and prone to oxidation at the amine group. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. LC-MS monitors degradation products like sulfonic acid derivatives .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodological Answer : Synthesize analogs with modifications to the methanesulfonyl group (e.g., replacing with tosyl or acetyl) or piperidine ring (e.g., fluorination at C4). Test in vitro against target proteins (e.g., kinases or GPCRs) using fluorescence polarization or SPR. Computational docking (AutoDock Vina) predicts binding modes. Contradictory activity data between analogs may arise from steric hindrance or electronic effects, requiring MD simulations for resolution .
Q. How should researchers address contradictory data in biological assays involving this compound?
- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or compound aggregation. Validate results via orthogonal assays (e.g., enzymatic vs. cell-based). Use dynamic light scattering (DLS) to check for aggregates. If conflicting SAR emerges, perform free-energy perturbation (FEP) calculations to quantify substituent effects on binding .
| Case Study | Conflict | Resolution Strategy |
|---|---|---|
| Inconsistent IC50 | Cell permeability vs. target affinity | Parallel artificial membrane assay (PAMPA) |
| Off-target effects | Non-specific binding | Proteome-wide affinity profiling (DARTS) |
Data Gaps and Future Directions
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Use SwissADME for logP, solubility, and BBB permeability predictions. CYP450 inhibition can be modeled with StarDrop or Schrödinger’s QikProp. Discrepancies between in silico and experimental data (e.g., metabolic stability) may require hepatocyte incubation studies followed by UPLC-QTOF analysis .
Q. What are the understudied applications of this compound in non-therapeutic research?
- Methodological Answer : Explore its use as a ligand in catalysis (e.g., asymmetric hydrogenation) or as a building block for metal-organic frameworks (MOFs). Characterization via XPS and BET analysis can reveal surface properties. Contradictory results in MOF porosity might arise from synthetic conditions (solvothermal vs. mechanochemical), necessitating PXRD and gas adsorption studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
